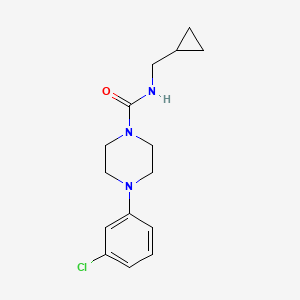

4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. CPP belongs to the family of piperazine derivatives, which are known to have various biological activities.

Mechanism of Action

4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the influx of calcium ions into the postsynaptic cell, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. As a result, 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has been shown to impair learning and memory in animal models.

Biochemical and Physiological Effects:

4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, such as reducing the levels of brain-derived neurotrophic factor (BDNF) and increasing the levels of pro-inflammatory cytokines. 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has also been shown to induce oxidative stress and apoptosis in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide in lab experiments is its specificity for the NMDA receptor, which allows for the investigation of the role of this receptor in various biological processes. However, one limitation of using 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide is its potential toxicity, which can affect the interpretation of the results obtained from experiments.

Future Directions

There are several future directions for the use of 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide in scientific research. One direction is to investigate the potential therapeutic applications of 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new compounds that are structurally similar to 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide but have improved pharmacological properties, such as increased specificity and reduced toxicity. Finally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide.

Synthesis Methods

4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide can be synthesized by reacting 1-(3-chlorophenyl)piperazine with cyclopropylmethylamine and then converting the resulting amine to the carboxamide using a coupling reagent. The purity of 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide can be improved by recrystallization or column chromatography.

Scientific Research Applications

4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has been used in various scientific research studies, such as in the field of neuroscience, to investigate the role of glutamate receptors in synaptic plasticity and memory formation. 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. 4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has also been used in drug discovery research to develop new drugs for the treatment of neurological disorders.

properties

IUPAC Name |

4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O/c16-13-2-1-3-14(10-13)18-6-8-19(9-7-18)15(20)17-11-12-4-5-12/h1-3,10,12H,4-9,11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAPSELXPROHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7470572.png)

![3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470583.png)

![(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470595.png)

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)

![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)